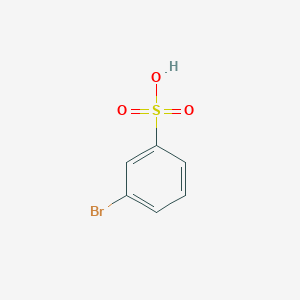

3-Bromobenzenesulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWTXRWOKORYQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517711 | |

| Record name | 3-Bromobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22033-09-6 | |

| Record name | 3-Bromobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromobenzenesulfonic Acid (CAS: 22033-09-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromobenzenesulfonic acid (CAS number 22033-09-6), a key intermediate in the chemical and pharmaceutical industries. This document details its chemical and physical properties, outlines a standard synthesis protocol, and discusses its significant applications, particularly in the synthesis of dyes and active pharmaceutical ingredients (APIs). Safety and handling procedures are also summarized to ensure its proper use in a laboratory and industrial setting.

Introduction

This compound is an organosulfur compound with the chemical formula C₆H₅BrO₃S. It belongs to the class of aromatic sulfonic acids, characterized by a sulfonic acid group (-SO₃H) and a bromine atom attached to a benzene (B151609) ring at the meta position.[1] This substitution pattern imparts specific reactivity and properties that make it a valuable building block in organic synthesis.[1][2] Its strong acidic nature and the presence of a reactive bromine atom allow for a variety of chemical transformations, making it a versatile intermediate in the production of a wide range of organic compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While some properties like melting and boiling points are not consistently reported across all commercial suppliers, the available data provides a general characterization of the compound.

| Property | Value | Reference(s) |

| CAS Number | 22033-09-6 | [1] |

| Molecular Formula | C₆H₅BrO₃S | [1][3] |

| Molecular Weight | 237.07 g/mol | [3] |

| Appearance | White to light yellow solid or liquid/semi-solid | [1] |

| Melting Point | Approximately 100°C (decomposes) | [4] |

| Boiling Point | Not available | [5] |

| Solubility | Soluble in water | [1] |

| Purity | Typically ≥95% | [5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step electrophilic aromatic substitution reaction starting from benzene. The key is the order of the substitution reactions to achieve the desired meta-substitution pattern.

Synthesis Workflow

The logical workflow for the synthesis is to first introduce the sulfonic acid group, which is a meta-directing group, followed by bromination.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a general laboratory-scale procedure for the synthesis of this compound.

Step 1: Sulfonation of Benzene to Benzenesulfonic Acid [2][6][7][8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, carefully add concentrated sulfuric acid.

-

Addition of Benzene: While stirring, slowly add benzene to the sulfuric acid.

-

Heating: Heat the reaction mixture under reflux for several hours. The reaction can also be performed by warming with fuming sulfuric acid (oleum) at 40°C for a shorter duration.[8]

-

Work-up: After cooling, the reaction mixture contains benzenesulfonic acid.

Step 2: Bromination of Benzenesulfonic Acid [2][6]

-

Catalyst Addition: To the cooled benzenesulfonic acid from the previous step, add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).

-

Addition of Bromine: Slowly add bromine (Br₂) to the reaction mixture. The sulfonic acid group on the benzene ring directs the incoming bromine to the meta position.[2][6]

-

Reaction Completion: The reaction is typically stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC).

-

Isolation and Purification: The product, this compound, can be isolated by quenching the reaction with water and then purified by recrystallization or other chromatographic techniques.

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1] The sulfonic acid group can be used to impart water solubility, while the bromo substituent provides a handle for further chemical modifications, such as cross-coupling reactions.

While a specific, widely marketed drug that directly uses this compound as a starting material is not prominently documented in publicly available literature, aromatic sulfonic acids, in general, are widely used in the pharmaceutical industry.[9] They can act as catalysts in synthesis, be part of the final API structure, or be used to form stable salts of drug molecules.[9][10]

The general utility of bromo-substituted aromatic compounds as intermediates is well-established in drug discovery for the synthesis of complex molecules.

General Reaction Scheme for Further Synthesis

The presence of the bromine atom allows for various coupling reactions, such as Suzuki or Heck couplings, to introduce more complex functionalities.

Caption: General scheme for further functionalization.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE).

| Hazard Information | Details | Reference(s) |

| GHS Pictogram | Corrosion | |

| Signal Word | Danger | |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | |

| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501 |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly for the preparation of dyes and potentially as a building block for pharmaceutical compounds. Its synthesis from benzene via sulfonation followed by bromination is a standard procedure in organic chemistry. Proper handling and adherence to safety protocols are essential when working with this corrosive compound. Further research into its applications in the development of novel APIs could unveil new opportunities for this important molecule.

References

- 1. CAS 22033-09-6: Benzenesulfonic acid, 3-bromo- [cymitquimica.com]

- 2. homework.study.com [homework.study.com]

- 3. 22033-09-6|this compound|BLD Pharm [bldpharm.com]

- 4. Buy this compound (EVT-389310) | 22033-09-6 [evitachem.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. brainly.com [brainly.com]

- 7. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. capitalresin.com [capitalresin.com]

- 10. hnsincere.com [hnsincere.com]

An In-depth Technical Guide to the Synthesis of 3-Bromobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromobenzenesulfonic acid, a valuable intermediate in the pharmaceutical and chemical industries. This document details the strategic synthetic approach, experimental protocols, and physical and chemical properties of the target compound, presenting quantitative data in a clear, tabular format and illustrating key pathways with diagrams.

Introduction

This compound is an organosulfur compound with the molecular formula C₆H₅BrO₃S. Its structure, featuring a sulfonic acid group and a bromine atom in a meta-position on the benzene (B151609) ring, makes it a versatile reagent in organic synthesis. The sulfonic acid group is a strong electron-withdrawing group, influencing the reactivity of the aromatic ring and providing a site for further chemical modification. The bromine atom can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of diverse functionalities.

The synthesis of this compound requires a strategic approach to achieve the desired meta-isomer. Direct sulfonation of bromobenzene (B47551) is not a viable method as the bromo group is an ortho-, para-director, leading to a mixture of 2-bromobenzenesulfonic acid and 4-bromobenzenesulfonic acid. Therefore, the preferred and most efficient synthetic route involves a two-step process: the sulfonation of benzene to form benzenesulfonic acid, followed by the bromination of this intermediate. The sulfonic acid group in benzenesulfonic acid is a meta-directing group, ensuring the regioselective introduction of the bromine atom at the 3-position.

Synthetic Pathway

The synthesis of this compound from benzene proceeds through two key electrophilic aromatic substitution reactions. The first step is the sulfonation of benzene to yield benzenesulfonic acid. The second step is the bromination of the benzenesulfonic acid intermediate, which directs the incoming bromine to the meta position.

3-Bromobenzenesulfonic acid molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobenzenesulfonic acid is an organosulfur compound that serves as a pivotal intermediate in the synthesis of a wide array of organic molecules.[1][2] Characterized by a benzene (B151609) ring substituted with both a bromine atom and a sulfonic acid group, its unique chemical architecture makes it a valuable building block in the pharmaceutical, dye, and agrochemical industries.[1][2] The presence of the strongly acidic sulfonic acid group confers water solubility, while the bromine atom provides a reactive site for further functionalization through various coupling and substitution reactions.[1] This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and reactivity, tailored for professionals in chemical research and development.

Molecular Structure and Properties

The molecular structure of this compound consists of a sulfonic acid group and a bromine atom attached to a benzene ring at the meta-position (positions 1 and 3). This substitution pattern is key to its reactivity and synthesis.

Caption: 2D representation of this compound.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | m-Bromobenzenesulfonic acid |

| CAS Number | 22033-09-6 |

| Molecular Formula | C₆H₅BrO₃S |

| SMILES | C1=CC(=CC(=C1)Br)S(=O)(=O)O |

| InChI Key | QDWTXRWOKORYQH-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 237.07 g/mol |

| Appearance | White to light yellow solid |

| Solubility | Soluble in water |

| Density | 1.846 g/cm³ (predicted) |

| pKa | -0.94 ± 0.15 (predicted) |

| Storage | Sealed in a dry place at room temperature |

Synthesis and Experimental Protocols

The synthesis of this compound is a classic example of electrophilic aromatic substitution, where the final product isomer depends critically on the order of the substitution reactions. The sulfonic acid group (-SO₃H) is a meta-director, while the bromo group (-Br) is an ortho-, para-director.

Logical Pathways for Isomer Synthesis

The regioselectivity of the synthesis is controlled by the directing effects of the substituents. To obtain the meta isomer (this compound), sulfonation must precede bromination. Conversely, to obtain the para isomer, bromination is performed first.

Caption: Synthetic pathways illustrating the directive effects for isomer control.

Experimental Protocol: Synthesis of this compound

While specific laboratory-scale procedures can vary, the synthesis of the meta-isomer generally follows a two-step process based on established electrophilic aromatic substitution principles.

Step 1: Sulfonation of Benzene

-

Reagents: Benzene, fuming sulfuric acid (oleum), or concentrated sulfuric acid.

-

Procedure: Benzene is heated with fuming sulfuric acid.[3] The sulfur trioxide (SO₃) in the oleum (B3057394) acts as the electrophile.[4] The reaction mixture is stirred at an elevated temperature to facilitate the substitution.

-

Work-up: Upon completion, the reaction mixture is cooled and carefully poured into cold water or over ice to precipitate the benzenesulfonic acid, which can then be isolated.

Step 2: Bromination of Benzenesulfonic Acid

-

Reagents: Benzenesulfonic acid, liquid bromine (Br₂), and a Lewis acid catalyst such as iron(III) bromide (FeBr₃).[5]

-

Procedure: The isolated benzenesulfonic acid is treated with bromine in the presence of the FeBr₃ catalyst. The sulfonic acid group deactivates the ring and directs the incoming electrophile (Br⁺) to the meta position.[5]

-

Work-up: The reaction is quenched, and the product, this compound, is isolated and purified, often through recrystallization.

Reactivity and Applications

This compound is a versatile intermediate due to its dual functional groups.

-

Intermediate for Pharmaceuticals and Dyes: It is a key precursor in the manufacturing of various pharmaceuticals and dyes.[2] Its structure allows for the creation of complex molecules with specific properties.[2]

-

Catalyst in Organic Reactions: Its strong acidity allows it to be used as a catalyst in certain organic reactions.[2]

-

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, making it valuable for introducing the bromobenzenesulfonyl moiety into other molecules.[1]

-

Desulfonation: The sulfonation process is reversible.[6][7] Heating an aromatic sulfonic acid in dilute aqueous acid can remove the sulfonic acid group, a technique often used in synthesis to employ -SO₃H as a temporary blocking group to direct other substituents before being removed.[4][8]

Spectroscopic Data

Detailed experimental spectra are typically provided by chemical suppliers.[9] However, the expected spectroscopic signatures can be predicted based on the molecular structure.

| Spectroscopy | Expected Signals |

| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The splitting patterns will be complex due to meta-coupling. A broad singlet for the acidic proton of the -SO₃H group will also be present, which is exchangeable with D₂O. |

| ¹³C NMR | Six distinct signals in the aromatic region (approx. 120-145 ppm) for the six unique carbon atoms of the benzene ring. The carbon attached to the bromine will be shifted, as will the carbon attached to the sulfonic acid group. |

| IR | - Strong, broad absorption band for the O-H stretch of the sulfonic acid (approx. 2500-3300 cm⁻¹). - Strong absorptions for the S=O stretches (approx. 1350 cm⁻¹ and 1175 cm⁻¹). - C-Br stretch absorption in the fingerprint region (approx. 500-600 cm⁻¹). - Aromatic C-H and C=C stretching bands. |

Conclusion

This compound is a compound of significant industrial and research interest. Its synthesis highlights fundamental principles of electrophilic aromatic substitution and substituent directing effects. The dual functionality of the bromine atom and the sulfonic acid group provides a versatile platform for the development of new pharmaceuticals, dyes, and other high-value chemical products. This guide has summarized its core properties and synthetic logic to aid researchers in its effective application.

References

- 1. CAS 22033-09-6: Benzenesulfonic acid, 3-bromo- [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3 [docbrown.info]

- 4. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 5. homework.study.com [homework.study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 8. organic chemistry - Heating p-Bromobenzenesulfonic acid in the presence of dilute HCl - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. 22033-09-6|this compound|BLD Pharm [bldpharm.com]

Spectroscopic Analysis of 3-Bromobenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-bromobenzenesulfonic acid, a compound of interest in organic synthesis and pharmaceutical development. Due to the limited availability of experimentally derived public data, this guide combines predicted values, data from analogous compounds, and established spectroscopic principles to offer a robust analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the benzene (B151609) ring. The sulfonic acid proton is highly acidic and may be broad or exchange with residual water in the solvent, making it difficult to observe.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 7.9 - 8.1 | Singlet (or triplet with small J) |

| H-4 | 7.6 - 7.8 | Doublet of doublets |

| H-5 | 7.3 - 7.5 | Triplet |

| H-6 | 7.7 - 7.9 | Doublet of doublets |

| -SO₃H | Variable, broad | Singlet |

Note: Predicted values are based on the analysis of benzenesulfonic acid and substituted benzene derivatives.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six signals for the six carbons of the benzene ring. The carbon atom attached to the bromine (C-3) is expected to show a chemical shift influenced by the "heavy atom effect," which can cause a shift to a lower frequency than what would be predicted based on electronegativity alone.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 140 - 145 |

| C-2 | 128 - 132 |

| C-3 | 120 - 125 |

| C-4 | 133 - 137 |

| C-5 | 125 - 129 |

| C-6 | 130 - 134 |

Note: Predicted values are based on data for bromobenzene (B47551) and other substituted benzenes.

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of aromatic sulfonic acids is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the acidic proton of the sulfonic acid group can exchange with solvent protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon. Longer acquisition times are generally required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the sulfonic acid group, the aromatic ring, and the carbon-bromine bond.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |

| O-H (Sulfonic Acid) | 3200 - 2500 | Strong, Broad | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Medium | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Medium to Weak | Stretching |

| S=O (Sulfonic Acid) | 1250 - 1150 and 1050 - 1000 | Strong | Asymmetric and Symmetric Stretching |

| C-S | 700 - 600 | Medium | Stretching |

| C-Br | 600 - 500 | Medium to Strong | Stretching |

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the following methods are commonly used:

-

Potassium Bromide (KBr) Pellet:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR instrument for analysis.[1]

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the IR spectrum. This method requires minimal sample preparation.[1]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Formula | Description |

| 236/238 | [C₆H₅⁷⁹BrO₃S]⁺ / [C₆H₅⁸¹BrO₃S]⁺ | Molecular Ion (M⁺) |

| 157/159 | [C₆H₄⁷⁹Br]⁺ / [C₆H₄⁸¹Br]⁺ | Loss of SO₃ |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 64 | [SO₂]⁺ | Sulfur dioxide |

Note: The presence of bromine will result in characteristic isotopic patterns (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Experimental Protocol for Mass Spectrometry

Due to the low volatility and polar nature of sulfonic acids, soft ionization techniques are preferred:

-

Electrospray Ionization (ESI):

-

Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile/water).

-

Introduce the solution into the ESI source, where it is nebulized and ionized.

-

The resulting ions are then guided into the mass analyzer. ESI is a soft ionization technique that often produces the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

-

-

Fast Atom Bombardment (FAB):

-

The sample is mixed with a non-volatile matrix (e.g., glycerol).

-

The mixture is bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon).

-

This causes desorption and ionization of the sample molecules.

-

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

References

Solubility Profile of 3-Bromobenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-Bromobenzenesulfonic acid, a compound of significant interest in organic synthesis and pharmaceutical development. Due to the limited availability of direct quantitative solubility data for this compound, this guide also includes data for structurally similar compounds to provide valuable context and estimation.

Core Concepts and Principles

This compound (C₆H₅BrO₃S) is an aromatic sulfonic acid. Its solubility is primarily governed by the interplay between the polar sulfonic acid group (-SO₃H) and the relatively nonpolar brominated benzene (B151609) ring. The sulfonic acid group is capable of strong hydrogen bonding and ionization in polar solvents, which generally promotes solubility in solvents like water. Conversely, the bromophenyl group contributes to its solubility in organic solvents.

Quantitative Solubility Data

For comparative purposes, the table below includes qualitative and quantitative solubility data for related compounds.

| Compound | Solvent | Solubility | Temperature (°C) |

| This compound (Predicted) | Water | Soluble[6] | Not Specified |

| Ethanol | Soluble | Not Specified | |

| Acetone | Soluble | Not Specified | |

| Benzenesulfonic acid | Water | Soluble[1][2][3] | Not Specified |

| Ethanol | Soluble[1][3] | Not Specified | |

| Benzene | Slightly Soluble[3] | Not Specified | |

| Diethyl Ether | Insoluble[3] | Not Specified | |

| p-Toluenesulfonic acid | Water | ~67 g/100 mL[4][5] | 20 |

| Ethanol | Soluble[7] | Not Specified | |

| Ether | Soluble[7] | Not Specified | |

| 3-Bromobenzoic acid | Water | Moderately Soluble[8] | Not Specified |

| Hot Water | Slightly Soluble[9] | Not Specified | |

| Ethanol | Soluble[8] | Not Specified | |

| Acetone | Soluble[8] | Not Specified | |

| Chloroform | Soluble[8] | Not Specified | |

| 4-Bromobenzoic acid | Hot Water | Soluble[10] | Not Specified |

| Ethanol | Soluble[10] | Not Specified | |

| Ether | Soluble[10] | Not Specified | |

| Acetone | Soluble[10] | Not Specified |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol that can be adapted to determine the precise solubility of this compound in various solvents.

Objective: To determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, acetone)

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the solution to stand undisturbed for a period to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the equilibrium temperature.

-

Immediately filter the collected supernatant through a syringe filter (of a material compatible with the solvent) to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at a predetermined λmax, or HPLC with a suitable detector).

-

Calculate the concentration of this compound in the saturated solution based on the dilution factor and the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Logical Workflow: Synthesis of m-Bromobenzenesulfonic Acid

The synthesis of this compound (m-bromobenzenesulfonic acid) is a multi-step process that leverages the directing effects of substituents on an aromatic ring. The sulfonate group is an electron-withdrawing group and a meta-director, while a bromo group is an ortho-, para-director. Therefore, the order of the reaction steps is crucial to obtain the desired meta-isomer. The logical workflow for the synthesis is depicted below.

Caption: Synthetic pathway for m-Bromobenzenesulfonic acid.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Benzenesulfonic Acid (Benzene Sulphonic Acid) BP EP USP CAS 98-11-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 4. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. CAS 22033-09-6: Benzenesulfonic acid, 3-bromo- [cymitquimica.com]

- 7. chembk.com [chembk.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 4-Bromobenzoic acid, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. chembk.com [chembk.com]

An In-depth Technical Guide to the Acidity and pKa of 3-Bromobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa value of 3-Bromobenzenesulfonic acid, an important organosulfur compound utilized as an intermediate in the synthesis of pharmaceuticals and dyes.[1] This document outlines the theoretical basis for its strong acidic character, summarizes the available pKa data, and provides a detailed experimental protocol for its determination.

Core Concepts: Acidity of Arylsulfonic Acids

This compound (C₆H₅BrO₃S) is an aromatic sulfonic acid.[1] The strong acidity of arylsulfonic acids stems from the electron-withdrawing nature of the sulfonyl group (-SO₃H) and the resonance stabilization of the resulting sulfonate anion (-SO₃⁻). The negative charge on the anion is delocalized over the three oxygen atoms and the sulfur atom, as well as the aromatic ring. This delocalization stabilizes the conjugate base, making the parent acid more likely to donate a proton.

The presence of a bromine atom at the meta-position of the benzene (B151609) ring further influences the acidity. Bromine is an electron-withdrawing group through its inductive effect, which should theoretically increase the acidity of the sulfonic acid.

Quantitative Data on the pKa of this compound

| Compound | Predicted pKa | Experimental pKa |

| This compound | -0.94 ± 0.15 | Not Available |

| Benzenesulfonic acid | Not Applicable | -2.8[2] |

Note: The predicted value should be used with the understanding that it is a computational estimation and may differ from an experimentally determined value.

Experimental Protocol: pKa Determination by Potentiometric Titration

Due to its strong acidic nature, determining the pKa of this compound requires careful experimental design. Potentiometric titration is a suitable and high-precision method for this purpose.[3] The following protocol outlines a general procedure.

Objective: To determine the acid dissociation constant (pKa) of this compound in an aqueous solution.

Materials:

-

This compound (high purity)

-

Standardized strong base titrant (e.g., 0.1 M NaOH)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Standard pH buffer solutions (e.g., pH 4, 7, 10)

-

Deionized, CO₂-free water

-

Calibrated pH meter with a glass electrode

-

Automatic titrator or a burette

-

Magnetic stirrer and stir bar

-

Temperature probe

Procedure:

-

Preparation of the Analyte Solution:

-

Accurately weigh a sample of this compound to prepare a solution with a concentration of approximately 0.01 M.

-

Dissolve the sample in a known volume of deionized, CO₂-free water containing a background electrolyte (e.g., 0.1 M KCl) to maintain a constant ionic strength.

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH range of the titration.

-

-

Titration Setup:

-

Place a known volume of the this compound solution into a titration vessel.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin stirring the solution at a constant rate.

-

-

Titration Process:

-

Add the standardized strong base titrant in small, precise increments.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point, which is the point of inflection on the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/Δ²V) of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point.[4]

-

Visualizations

The following diagrams illustrate the fundamental chemical principles and experimental workflows discussed in this guide.

References

Navigating the Risks: A Technical Guide to the Safe Handling of 3-Bromobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hazards and necessary safety precautions for handling 3-Bromobenzenesulfonic acid (CAS No. 22033-09-6). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing the risk of exposure-related incidents. This document is intended for professionals in research, development, and manufacturing who may work with this compound.

Understanding the Hazard Profile

This compound is a corrosive organic compound that presents significant health risks upon exposure.[1] The primary hazards associated with this chemical are severe skin burns and serious eye damage.[1] Inhalation of dust or vapors may also cause respiratory irritation.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classification for this compound is summarized below.

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | Corrosion | Danger |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage | Corrosion | Danger |

Data sourced from multiple suppliers; classification may vary. The more conservative classification is presented.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

| Property | Value |

| CAS Number | 22033-09-6 |

| Molecular Formula | C₆H₅BrO₃S |

| Molecular Weight | 237.07 g/mol |

| Appearance | Data not consistently available; may be a liquid, semi-solid, or solid. |

| Purity | Typically available in purities of 95% or higher.[2] |

Note: Specific physical properties such as melting point, boiling point, and density are not consistently reported across sources.

Exposure Controls and Personal Protection

To mitigate the risks associated with handling this compound, stringent exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory.

Engineering Controls

| Control | Specification |

| Ventilation | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] |

| Eye Wash Stations | Easily accessible and fully functional eyewash stations and safety showers are essential in the immediate work area. |

Personal Protective Equipment (PPE)

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield are required.[4] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit should be worn.[4] |

| Respiratory Protection | If dusts or aerosols are likely to be generated, a NIOSH-approved respirator is necessary. |

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to preventing accidents and ensuring the stability of the chemical.

Handling

| Precaution | Description |

| Avoid Contact | Avoid all direct contact with the skin and eyes. Do not breathe dust or vapors.[3][4] |

| Grounding | Ground all equipment containing the material to prevent electrostatic discharge. |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4] |

Storage

| Requirement | Description |

| Container | Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] |

| Incompatibilities | Store away from strong oxidizing agents.[5] |

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4] |

| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4] |

Spill and Leak Procedures

| Action | Description |

| Containment | For small spills, absorb with an inert material. For large spills, dike the area to prevent spreading. |

| Cleanup | Carefully sweep up or collect the spilled material and place it in a suitable container for disposal. |

| Ventilation | Ensure adequate ventilation during cleanup. |

| Environmental Precautions | Prevent the spilled material from entering drains or waterways.[5] |

Disposal Considerations

Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely managing this compound in a laboratory setting.

Caption: Logical workflow for the safe handling of this compound.

Conclusion

This compound is a valuable chemical intermediate that demands careful and informed handling due to its corrosive nature. By implementing the engineering controls, personal protective equipment, and safe work practices outlined in this guide, researchers and scientists can significantly minimize the risks associated with its use. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before working with this or any other hazardous chemical.

References

An In-depth Technical Guide to 3-Bromobenzenesulfonic Acid: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromobenzenesulfonic acid, a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] This document details the compound's discovery and historical context, its physicochemical properties, and detailed experimental protocols for its synthesis. The guide is designed to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering in-depth information and practical guidance.

Introduction

This compound is an aromatic sulfonic acid characterized by a bromine atom and a sulfonic acid group attached to a benzene (B151609) ring at the meta position.[1] Its chemical structure, featuring both a strong electron-withdrawing sulfonic acid group and a halogen substituent, makes it a versatile reagent in organic synthesis.[1][3] The sulfonic acid moiety imparts water solubility, a desirable property in many synthetic applications.[1] This guide will explore the key aspects of this compound, from its historical origins to its practical application in the laboratory.

Discovery and History

While the precise date and discoverer of this compound are not well-documented in readily available historical literature, its synthesis is rooted in the broader development of aromatic chemistry in the 19th century. The foundational electrophilic aromatic substitution reactions, sulfonation and halogenation, were well-established by the mid-1800s. The synthesis of benzenesulfonic acid itself was first reported by Eilhard Mitscherlich in 1834.[4]

The strategic synthesis of specific isomers of substituted benzene derivatives became a central theme in organic chemistry. The understanding of directing group effects, which dictates the position of substitution on a benzene ring, was crucial. The sulfonic acid group is known to be a meta-director, meaning it directs incoming substituents to the 3-position. This principle forms the basis for the regioselective synthesis of this compound.

Early methods for the synthesis of related compounds sometimes involved harsh conditions or less direct routes. The evolution of synthetic methodologies has since led to more efficient and selective preparations of this important intermediate.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to note that experimental data such as melting and boiling points are not consistently reported in the literature, with some sources describing the compound as a solid and others as a liquid or semi-solid. The provided melting point should be considered an approximate value.

| Property | Value | Reference |

| Chemical Formula | C₆H₅BrO₃S | [5] |

| Molecular Weight | 237.07 g/mol | [5] |

| Appearance | White to light yellow solid or liquid/semi-solid | [1][6] |

| Melting Point | Approx. 100°C (decomposes) | [3] |

| Boiling Point | Not available | [2] |

| Density | 1.846 g/cm³ | [2] |

| pKa (Predicted) | -0.94 ± 0.15 | [2] |

| Solubility | Soluble in water | [1] |

| CAS Number | 22033-09-6 | [5] |

Synthesis of this compound

The most common and regioselective method for the synthesis of this compound involves a two-step process starting from benzene:

-

Sulfonation of Benzene: Benzene is first sulfonated to produce benzenesulfonic acid.

-

Bromination of Benzenesulfonic Acid: The resulting benzenesulfonic acid is then brominated. The sulfonic acid group (-SO₃H) is a deactivating and meta-directing group, which ensures that the bromine atom is introduced at the 3-position.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

Benzene

-

Concentrated Sulfuric Acid (98%)

-

Fuming Sulfuric Acid (Oleum, 20% SO₃)

-

Liquid Bromine

-

Iron powder (catalyst)

-

Sodium hydroxide (B78521)

-

Hydrochloric acid

-

Ice

-

Anhydrous Magnesium Sulfate

Step 1: Synthesis of Benzenesulfonic Acid

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

-

Carefully add 100 mL of concentrated sulfuric acid to the flask.

-

Slowly add 50 mL of benzene through the dropping funnel while stirring.

-

After the initial exothermic reaction subsides, gently heat the mixture to reflux for 2-3 hours.

-

Allow the reaction mixture to cool to room temperature. The product is an aqueous solution of benzenesulfonic acid.

Step 2: Bromination of Benzenesulfonic Acid

-

To the flask containing the benzenesulfonic acid solution, add a catalytic amount of iron powder.

-

Slowly add 30 mL of liquid bromine from the dropping funnel. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary.

-

After the addition of bromine is complete, stir the mixture at room temperature for 4-6 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the crude this compound.

-

Filter the solid product and wash it with cold water.

Purification:

-

The crude product can be purified by recrystallization from hot water or by conversion to its sodium salt.

-

To form the sodium salt, dissolve the crude acid in a minimum amount of hot water and neutralize it with a saturated solution of sodium hydroxide until the pH is neutral.

-

Upon cooling, the sodium 3-bromobenzenesulfonate will crystallize.

-

The purified salt can be converted back to the free acid by treatment with a strong acid like hydrochloric acid, followed by extraction with a suitable organic solvent like dichloromethane and drying over anhydrous magnesium sulfate.

-

Removal of the solvent under reduced pressure will yield the purified this compound.

Safety Precautions: Benzene is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood. Concentrated sulfuric acid, fuming sulfuric acid, and bromine are highly corrosive and toxic. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

Logical Workflow for Synthesis

The logical workflow for the synthesis of this compound from benzene can be visualized as follows:

Caption: Synthetic pathway for this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules due to its reactive functional groups.

-

Pharmaceutical Synthesis: It is used as an intermediate in the production of various pharmaceutical compounds. The bromo and sulfonic acid groups can be further functionalized to introduce different pharmacophores.[2]

-

Dye Industry: The compound is a precursor in the synthesis of a variety of dyes. The chromophoric and auxochromic groups can be attached to the benzene ring to create colored compounds with specific properties.[2]

-

Agrochemicals: It is also utilized in the synthesis of pesticides and herbicides.

-

Organic Synthesis: In a broader context, it acts as a versatile reagent for introducing the 3-bromobenzenesulfonyl moiety into organic molecules.

Conclusion

This compound, a product of well-established electrophilic aromatic substitution reactions, continues to be a relevant and important intermediate in the chemical and pharmaceutical industries. While its initial discovery is not clearly chronicled, its synthesis is a classic example of the application of directing group effects in organic chemistry. This guide has provided a detailed overview of its properties, a representative experimental protocol for its synthesis, and its primary applications, serving as a valuable resource for scientists and researchers. Further investigation into its spectral properties and potential biological activities could open new avenues for its application.

References

- 1. CAS 22033-09-6: Benzenesulfonic acid, 3-bromo- [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. Buy this compound (EVT-389310) | 22033-09-6 [evitachem.com]

- 4. chemcess.com [chemcess.com]

- 5. 3-bromo-benzenesulfonic acid 95% | CAS: 22033-09-6 | AChemBlock [achemblock.com]

- 6. This compound | 22033-09-6 [sigmaaldrich.com]

An In-depth Technical Guide to the Reactivity of Bromine and Sulfonic Acid Groups in 3-Bromobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the two key functional groups in 3-bromobenzenesulfonic acid: the bromine atom and the sulfonic acid moiety. This document details the chemical behavior of each group, explores conditions for their selective transformation, and provides experimental protocols for key reactions. The information presented is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, aiding in the strategic design of synthetic routes and the development of novel molecules based on this versatile building block.

Introduction

This compound is a bifunctional aromatic compound featuring both a halogen and a sulfonic acid group.[1] This unique combination of an electron-withdrawing sulfonic acid group and a reactive bromine atom on the same aromatic scaffold makes it a valuable intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and agrochemicals.[2] The sulfonic acid group is a strong acid and significantly influences the electronic properties of the benzene (B151609) ring, while the bromine atom serves as a versatile handle for various chemical transformations, most notably cross-coupling and nucleophilic substitution reactions. Understanding the distinct reactivity of each functional group is paramount for its effective utilization in complex molecule synthesis.

Electronic Properties and General Reactivity

The sulfonic acid (-SO₃H) group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.[3] This deactivation makes reactions like nitration or further halogenation more challenging compared to unsubstituted benzene. Furthermore, the sulfonic acid group is a meta-director, meaning that incoming electrophiles will preferentially add to the positions meta to the -SO₃H group.

The bromine atom, while also deactivating, is an ortho, para-director. However, in this compound, the directing effects of the two groups are in opposition. The strongly deactivating and meta-directing nature of the sulfonic acid group generally dominates the reactivity of the aromatic ring in electrophilic aromatic substitution reactions.

The primary reactive sites for synthetic transformations are the bromine atom and the sulfonic acid group themselves. The bromine atom can be displaced by nucleophiles or participate in transition metal-catalyzed cross-coupling reactions. The sulfonic acid group can be removed (desulfonation) or replaced, for instance, by a hydroxyl group through alkaline fusion.

Reactivity and Transformations of the Bromine Atom

The bromine atom on the this compound ring is a key site for carbon-carbon and carbon-heteroatom bond formation.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Table 1: Efficacy of Palladium Catalysts in the Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid with Phenylboronic Acid [5]

| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 1.5 | 95 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 12 | ~85 (estimated) |

| Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 90 | 12-24 | High (not specified) |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for 3-bromobenzoic acid and can be optimized for this compound.[5]

-

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 mmol)

-

Distilled water (5.0 mL)

-

Round-bottomed flask

-

Magnetic stirrer

-

-

Procedure:

-

To a round-bottomed flask, add this compound, the desired arylboronic acid, the palladium catalyst, and potassium carbonate.

-

Add distilled water to the flask.

-

Stir the mixture vigorously at room temperature under air for 1.5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the product may precipitate. If so, collect the precipitate by filtration and wash with distilled water.

-

If the product is water-soluble, acidify the reaction mixture and extract with an appropriate organic solvent.

-

The crude product can be purified by recrystallization or column chromatography.

-

Diagram 1: Suzuki-Miyaura Coupling Workflow

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings, especially those with electron-withdrawing groups, can undergo nucleophilic aromatic substitution.[6] The sulfonic acid group in this compound enhances the electrophilicity of the ring, making the bromine atom susceptible to displacement by strong nucleophiles, although this typically requires forcing conditions due to the inherent stability of the aryl-halide bond.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product | General Conditions |

| Amines (e.g., piperidine) | 3-(Piperidin-1-yl)benzenesulfonic acid | High temperature, polar aprotic solvent |

| Alkoxides (e.g., NaOCH₃) | 3-Methoxybenzenesulfonic acid | High temperature, corresponding alcohol as solvent |

| Hydroxide (NaOH) | 3-Hydroxybenzenesulfonic acid | High temperature and pressure (Dow process conditions)[7] |

Experimental Protocol: General Procedure for Nucleophilic Amination

-

Materials:

-

This compound (1.0 mmol)

-

Amine (e.g., piperidine) (2.0-3.0 mmol)

-

Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) if using a catalyzed reaction, or a strong base for uncatalyzed reactions.

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Schlenk tube or sealed vial

-

-

Procedure:

-

In a Schlenk tube under an inert atmosphere, combine this compound, the palladium catalyst, and the ligand (if applicable).

-

Add the anhydrous solvent and the amine.

-

Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Perform an appropriate aqueous work-up, which may involve acidification to precipitate the product or extraction.

-

Purify the crude product by recrystallization or column chromatography.

-

Reactivity and Transformations of the Sulfonic Acid Group

The sulfonic acid group is a robust functional group, but it can be transformed under specific conditions.

Desulfonation

The sulfonation of aromatic rings is a reversible process. The sulfonic acid group can be removed by heating with dilute aqueous acid, a reaction known as desulfonation.[8][9] This reaction proceeds via an electrophilic aromatic substitution mechanism where a proton acts as the electrophile.[10] The reversibility of sulfonation makes the sulfonic acid group a useful "blocking group" in organic synthesis to direct other substituents to desired positions.

Table 3: Conditions for Desulfonation

| Reagent | Temperature | Product |

| Dilute H₂SO₄ or HCl | 100-150 °C | Bromobenzene (B47551) |

Experimental Protocol: Desulfonation of this compound

-

Materials:

-

This compound (1.0 mmol)

-

Dilute sulfuric acid (e.g., 50% v/v) or dilute hydrochloric acid

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

-

Procedure:

-

Place this compound in a round-bottom flask.

-

Add the dilute acid.

-

Heat the mixture to reflux.

-

Monitor the reaction by observing the formation of an organic layer (bromobenzene) or by TLC analysis of the reaction mixture.

-

Once the reaction is complete, cool the mixture and separate the organic layer.

-

Wash the organic layer with water and a mild base (e.g., sodium bicarbonate solution) to remove any remaining acid.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄) and remove the solvent under reduced pressure.

-

Diagram 2: Desulfonation Reaction Pathway

Caption: Mechanism of the acid-catalyzed desulfonation of this compound.

Alkaline Fusion

Fusion of arylsulfonic acids with strong bases, such as sodium hydroxide, at high temperatures results in the substitution of the sulfonic acid group with a hydroxyl group.[8] This process, known as alkaline fusion, is a classical method for the synthesis of phenols.

Table 4: Alkaline Fusion of Arylsulfonic Acids

| Reagent | Temperature | Product |

| Solid NaOH | 300-350 °C | 3-Bromophenol |

Comparative Reactivity and Selective Functionalization

The presence of two reactive functional groups in this compound allows for selective transformations by careful choice of reaction conditions.

-

Reactions at the Bromine Atom: Palladium-catalyzed cross-coupling reactions are generally performed under conditions (mild temperatures, specific catalysts and bases) that do not affect the sulfonic acid group. This allows for the selective functionalization of the C-Br bond.

-

Reactions at the Sulfonic Acid Group: Desulfonation requires harsh acidic conditions and high temperatures, under which the C-Br bond is typically stable. Alkaline fusion requires very high temperatures and a molten salt medium, conditions that would likely lead to side reactions at the bromine atom as well.

Therefore, for selective functionalization, reactions at the bromine atom via palladium catalysis offer the most straightforward and predictable outcomes.

Spectroscopic Data

While specific spectra for this compound are not provided in the search results, data for the analogous 3-bromobenzoic acid can be used for comparative purposes.

Table 5: ¹H and ¹³C NMR Spectral Data for 3-Bromobenzoic Acid [11]

| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) | ||

| Proton | δ (ppm) | Carbon | δ (ppm) |

| H-2 | 8.15 (t) | C=O | 171.5 |

| H-6 | 7.95 (ddd) | C-1 | 132.8 |

| H-4 | 7.70 (ddd) | C-3 | 122.5 |

| H-5 | 7.35 (t) | C-5 | 130.2 |

| -COOH | 12.5 (br s) | C-4 | 133.0 |

| C-6 | 128.8 | ||

| C-2 | 136.0 |

Conclusion

This compound is a versatile building block with two distinct reactive centers. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, providing a powerful tool for the construction of complex molecular architectures. The sulfonic acid group, while more robust, can be removed under acidic conditions or converted to a hydroxyl group under harsh basic conditions. The differential reactivity of these two functional groups allows for the selective and strategic functionalization of the molecule, making it a valuable intermediate for the synthesis of a diverse array of chemical entities relevant to the pharmaceutical and materials science industries. This guide provides the foundational knowledge and experimental frameworks necessary for the effective utilization of this compound in research and development.

References

- 1. CAS 22033-09-6: Benzenesulfonic acid, 3-bromo- [cymitquimica.com]

- 2. This compound | 22033-09-6 [sigmaaldrich.com]

- 3. 3-Bromobenzene-1-sulfonic acid | C6H5BrO3S | CID 13086410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. organic chemistry - bromobenzene and NaOH reaction at high temperature and pressure - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: The Role of 3-Bromobenzenesulfonic Acid in Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobenzenesulfonic acid is a versatile aromatic organic compound characterized by a benzene (B151609) ring substituted with a bromine atom and a sulfonic acid group.[1] Its unique chemical structure, featuring both an electrophilic bromine atom and a water-solubilizing sulfonic acid group, makes it a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and notably, dyes.[1][2] The sulfonic acid group is particularly significant in dye chemistry as it enhances the water solubility of the dye molecules and improves their ability to bind to fibers, resulting in more vibrant and lasting colors.[3] Azo dyes, which constitute the largest and most important class of synthetic colorants, are frequently synthesized using aromatic sulfonic acid derivatives.[4]

This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the synthesis of azo dyes. While specific examples of dyes synthesized directly from this compound are not extensively detailed in readily available literature, the protocols provided are based on the well-established synthesis of azo dyes from structurally similar aminobenzenesulfonic acid derivatives. These methodologies can be adapted by researchers for the synthesis of novel dyes using this compound as a precursor.

Principle of Azo Dye Synthesis

The synthesis of azo dyes from an aromatic amine precursor, such as an amino derivative of this compound, is a two-step process:

-

Diazotization: The primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction is carried out at a low temperature (0-5 °C) to prevent the unstable diazonium salt from decomposing.[5]

-

Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component. Coupling components are typically electron-rich aromatic compounds such as phenols, naphthols, or aromatic amines.[3] This electrophilic aromatic substitution reaction forms the characteristic azo group (-N=N-), which is the chromophore responsible for the dye's color.[6]

Application: Synthesis of a Representative Azo Dye

The following sections detail the synthesis of a representative azo dye using an aminobromobenzenesulfonic acid derivative as the starting material. This protocol is based on established methods for analogous compounds and serves as a guide for researchers.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Amino-5-bromobenzenesulfonic acid | Reagent | Sigma-Aldrich | Or synthesized equivalent. |

| Sodium Nitrite (NaNO₂) | ACS Reagent | Fisher Scientific | |

| Hydrochloric Acid (HCl), concentrated | ACS Reagent | VWR | |

| 2-Naphthol (B1666908) | Reagent | Alfa Aesar | Coupling component. |

| Sodium Hydroxide (NaOH) | ACS Reagent | EMD Millipore | |

| Sodium Chloride (NaCl) | Laboratory | VWR | For salting out the product. |

| Distilled Water | |||

| Ice |

Experimental Protocols

Part 1: Diazotization of 3-Amino-5-bromobenzenesulfonic Acid

-

In a 250 mL beaker, create a suspension of 3-amino-5-bromobenzenesulfonic acid (molar equivalent) in a mixture of distilled water and concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice bath with continuous and vigorous stirring.

-

In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold distilled water.

-

Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature is maintained between 0 and 5 °C.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Part 2: Azo Coupling with 2-Naphthol

-

In a separate 500 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

-

Cool this solution to 5-10 °C in an ice bath.

-

Slowly add the freshly prepared, cold diazonium salt solution from Part 1 to the cold 2-naphthol solution with vigorous and continuous stirring. A brightly colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete. The pH of the solution should be maintained in the alkaline range (pH 8-10) to facilitate the coupling with the naphthol.

Part 3: Isolation and Purification of the Azo Dye

-

After the coupling reaction is complete, the precipitated dye can be "salted out" by adding sodium chloride to the reaction mixture to decrease its solubility in water.

-

Collect the solid dye by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a cold, saturated sodium chloride solution to remove unreacted starting materials and byproducts.

-

The crude dye can be further purified by recrystallization from an appropriate solvent, such as an ethanol-water mixture.

-

Dry the purified dye in a vacuum oven at a suitable temperature.

Quantitative Data Summary

The following table presents representative data for the synthesis of an azo dye using a substituted aminobenzenesulfonic acid. Actual results may vary depending on the specific reactants and reaction conditions.

| Parameter | Value | Reference |

| Reactants | ||

| Diazo Component | 3-Amino-5-bromobenzenesulfonic acid | N/A |

| Coupling Component | 2-Naphthol | N/A |

| Reaction Conditions | ||

| Diazotization Temperature | 0-5 °C | [5] |

| Coupling pH | 8-10 | N/A |

| Product Characterization | ||

| Expected Product | Azo dye derivative | N/A |

| Appearance | Brightly colored solid | N/A |

| Expected Yield | 70-90% (typical for azo coupling) | N/A |

| Purity (by HPLC/Spectroscopy) | >95% after recrystallization | N/A |

Diagrams

Synthesis Pathway

Caption: General synthesis pathway for an azo dye.

Experimental Workflow

Caption: Experimental workflow for azo dye synthesis.

Conclusion

This compound and its derivatives are important precursors in the synthesis of azo dyes. The presence of the sulfonic acid group imparts desirable properties such as water solubility and fiber affinity to the final dye molecule. The bromine atom offers a site for further functionalization, allowing for the fine-tuning of the dye's color and fastness properties. The well-established methods of diazotization and azo coupling provide a robust and versatile platform for the synthesis of a diverse range of azo dyes from these intermediates. The protocols outlined in this document serve as a foundational guide for researchers in the development of novel colorants for various industrial and scientific applications.

References

Application Notes and Protocols: 3-Bromobenzenesulfonic Acid as a Versatile Intermediate in the Synthesis of Benzothiadiazine Diuretics

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Bromobenzenesulfonic acid is a valuable and versatile aromatic intermediate in pharmaceutical synthesis. Its reactive sulfonic acid and bromo functional groups allow for a variety of chemical transformations, making it a key starting material for the synthesis of complex molecules. These application notes provide a detailed protocol for the multi-step synthesis of a benzothiadiazine diuretic, a class of drugs used to treat hypertension and edema, starting from this compound. The following protocols are based on established chemical transformations and provide a comprehensive guide for the laboratory synthesis of a model brominated diuretic, herein referred to as bromothiazide.

Overall Synthetic Workflow

The synthesis of the target benzothiadiazine diuretic from this compound is a multi-step process that involves the sequential modification of the aromatic ring to introduce the necessary functional groups for the final cyclization. The overall workflow is depicted below.

Caption: Overall synthetic workflow from this compound to Bromothiazide.

Experimental Protocols

Step 1: Synthesis of 3-Bromobenzenesulfonyl chloride

This protocol describes the conversion of this compound to 3-Bromobenzenesulfonyl chloride, a more reactive intermediate for subsequent reactions. The use of phosphorus pentachloride is a well-established method for this transformation.

Reaction Scheme:

3-C₆H₄BrSO₃H + PCl₅ → 3-C₆H₄BrSO₂Cl + POCl₃ + HCl

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 237.07 | 23.7 g | 0.1 |

| Phosphorus pentachloride (PCl₅) | 208.24 | 22.9 g | 0.11 |

| Dichloromethane (B109758) (CH₂Cl₂) | - | 100 mL | - |

| Ice-cold water | - | 200 mL | - |

| Sodium bicarbonate (sat. aq.) | - | 50 mL | - |

| Anhydrous sodium sulfate | - | 10 g | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a gas trap, add this compound (23.7 g, 0.1 mol) and dichloromethane (100 mL).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Carefully add phosphorus pentachloride (22.9 g, 0.11 mol) in small portions over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux (approx. 40 °C) for 2 hours. The reaction can be monitored by TLC.

-

Cool the reaction mixture to room temperature and slowly pour it onto 200 mL of crushed ice with vigorous stirring.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution (50 mL) and then with water (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Bromobenzenesulfonyl chloride.

Expected Yield: 85-90%

Purification: The crude product can be purified by vacuum distillation.

Step 2: Synthesis of 3-Bromobenzenesulfonamide

This protocol details the amination of 3-Bromobenzenesulfonyl chloride to form 3-Bromobenzenesulfonamide.

Reaction Scheme:

3-C₆H₄BrSO₂Cl + 2NH₃ → 3-C₆H₄BrSO₂NH₂ + NH₄Cl

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Bromobenzenesulfonyl chloride | 255.52 | 25.6 g | 0.1 |

| Concentrated ammonia (B1221849) solution (28%) | - | 50 mL | - |

| Dichloromethane (CH₂Cl₂) | - | 100 mL | - |

| Hydrochloric acid (1 M) | - | 50 mL | - |

Procedure:

-

Dissolve 3-Bromobenzenesulfonyl chloride (25.6 g, 0.1 mol) in dichloromethane (100 mL) in a 250 mL flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add concentrated ammonia solution (50 mL) dropwise with stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Separate the organic layer and wash it with 1 M hydrochloric acid (50 mL) and then with water (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 3-Bromobenzenesulfonamide.

Expected Yield: 90-95%

Purification: Recrystallization from an ethanol/water mixture.

Step 3: Synthesis of 4-Amino-6-bromo-1,3-benzenedisulfonamide

This two-part protocol describes the introduction of a second sulfonamide group and an amino group onto the aromatic ring.

Part A: Chlorosulfonation of 3-Bromobenzenesulfonamide

Reaction Scheme:

3-C₆H₄BrSO₂NH₂ + 2ClSO₃H → 4-SO₂Cl-6-Br-C₆H₃-SO₂NH₂ + H₂SO₄ + HCl

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Bromobenzenesulfonamide | 236.08 | 23.6 g | 0.1 |

| Chlorosulfonic acid | 116.52 | 29.1 g (16.5 mL) | 0.25 |

Procedure:

-

In a flask protected from moisture, carefully add 3-Bromobenzenesulfonamide (23.6 g, 0.1 mol) to chlorosulfonic acid (16.5 mL, 0.25 mol) at room temperature with stirring.

-

Heat the mixture to 140-150 °C for 2 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Filter the precipitated solid, wash with cold water, and dry to obtain the crude 4-chlorosulfonyl-6-bromo-benzenesulfonamide.

Part B: Amination of the Disulfonyl Chloride

Reaction Scheme:

4-SO₂Cl-6-Br-C₆H₃-SO₂NH₂ + 2NH₃ → 4-NH₂-6-Br-C₆H₃(SO₂NH₂)₂ + NH₄Cl

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Crude disulfonyl chloride | - | From Part A | ~0.1 |

| Concentrated ammonia solution (28%) | - | 100 mL | - |

Procedure:

-

Add the crude disulfonyl chloride from Part A to concentrated ammonia solution (100 mL) at 0-5 °C.

-

Stir the mixture at room temperature for 2 hours.

-

Filter the resulting precipitate, wash with water, and dry to yield 4-Amino-6-bromo-1,3-benzenedisulfonamide.

Expected Yield (over 2 steps): 60-70%

Purification: Recrystallization from aqueous ethanol.

Step 4: Synthesis of Bromothiazide

This final step involves the cyclization of the disulfonamide intermediate with formaldehyde (B43269) to form the benzothiadiazine ring.

Reaction Scheme:

4-NH₂-6-Br-C₆H₃(SO₂NH₂)₂ + HCHO → Bromothiazide

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Amino-6-bromo-1,3-benzenedisulfonamide | 349.18 | 34.9 g | 0.1 |

| Formaldehyde solution (37%) | - | 10 mL | - |

| Formic acid | - | 50 mL | - |

Procedure:

-

Suspend 4-Amino-6-bromo-1,3-benzenedisulfonamide (34.9 g, 0.1 mol) in formic acid (50 mL).

-

Add formaldehyde solution (10 mL) and heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture and pour into water (200 mL).

-

Filter the precipitate, wash with water, and dry to obtain the crude Bromothiazide.

Expected Yield: 75-85%

Purification: Recrystallization from a suitable solvent such as ethanol.

Quantitative Data Summary

| Step | Product | Starting Material | Molar Ratio (Start:Reagent) | Reaction Time | Temperature (°C) | Yield (%) |